Dimethyl 5-methylpyridine-2,3-dicarboxylate
CAS No.: 112110-16-4
Cat. No.: VC21267419
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112110-16-4 |
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Molecular Formula | C10H11NO4 |
Molecular Weight | 209.2 g/mol |
IUPAC Name | dimethyl 5-methylpyridine-2,3-dicarboxylate |
Standard InChI | InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 |
Standard InChI Key | MKOJTLPEGLTEFM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |
Canonical SMILES | CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Dimethyl 5-methylpyridine-2,3-dicarboxylate is a pyridine derivative with two methyl carboxylate groups at positions 2 and 3, and a methyl group at position 5 of the pyridine ring. This compound is formally registered with CAS number 112110-16-4 . Several synonyms exist for this compound, including:
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5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester
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Dimethyl 5-methyl-2,3-pyridinedicarboxylate
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5-Methyl-2,3-pyridinedicarboxylic acid dimethyl ester
The molecular formula of Dimethyl 5-methylpyridine-2,3-dicarboxylate is C10H11NO4, with a molecular weight of 209.2 g/mol .
Physical and Chemical Properties
Dimethyl 5-methylpyridine-2,3-dicarboxylate possesses distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. The compound typically appears as a white or off-white crystalline powder that is odorless . Table 1 summarizes the key physical and chemical properties of this compound:
Property | Value |
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Melting point | 45-50°C |
Boiling point | 292.2±35.0 °C (Predicted) |
Density | 1.197 |
Physical state | Solid |
Color | Off-White |
pKa | -0.54±0.10 (Predicted) |
Solubility | Soluble in Chloroform; Slightly soluble in DMSO and Methanol |
Storage conditions | Inert atmosphere, Room Temperature |
These properties are critical for understanding the compound's behavior in reactions and for determining appropriate handling and storage conditions .
Structural Characteristics
Molecular Structure
The molecular structure of Dimethyl 5-methylpyridine-2,3-dicarboxylate features a pyridine ring with three substituents: a methyl group at the 5-position and two methoxycarbonyl (ester) groups at positions 2 and 3. This arrangement creates a highly functionalized heterocyclic compound with specific reactivity patterns .
The presence of the basic nitrogen atom in the pyridine ring, combined with the electron-withdrawing ester groups and the electron-donating methyl group, creates an interesting electronic distribution that influences the compound's chemical behavior. The InChI representation of this compound is InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3, which encodes its structural details in a standardized format .
Synthesis Methods
General Synthetic Approaches
The synthesis of Dimethyl 5-methylpyridine-2,3-dicarboxylate typically involves the esterification of 5-methylpyridine-2,3-dicarboxylic acid with methanol in the presence of an acid catalyst. This approach follows standard esterification protocols for carboxylic acids, where the alcohol (methanol in this case) reacts with the carboxylic acid groups under acidic conditions to form the corresponding esters.
The process generally involves several steps:
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Preparation of the 5-methylpyridine-2,3-dicarboxylic acid starting material
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Activation of the carboxylic acid groups
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Reaction with methanol
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Purification of the final product
Alternative methods might include transesterification from other esters or direct synthesis from appropriately substituted pyridine precursors.
Chemical Reactions and Applications
Reactivity Profile
Dimethyl 5-methylpyridine-2,3-dicarboxylate exhibits diverse reactivity owing to its multiple functional groups. The compound can participate in various chemical transformations:
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The ester groups can undergo hydrolysis, transesterification, amidation, and reduction reactions.
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The methyl group at position 5 can be functionalized through bromination, as evidenced by its use as a precursor for synthesizing 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester .
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The pyridine nitrogen can participate in N-oxidation, quaternization, and coordination chemistry with metals.
These diverse reaction pathways make Dimethyl 5-methylpyridine-2,3-dicarboxylate a versatile building block in organic synthesis.
Synthetic Applications
One documented application of Dimethyl 5-methylpyridine-2,3-dicarboxylate is its use as a starting material for the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester through a bromination reaction . This transformation employs N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator, targeting the methyl group at position 5 of the pyridine ring.
The resulting brominated compound can serve as an intermediate in the synthesis of more complex structures, including pharmaceutical candidates and bioactive molecules. The reactivity of the benzylic bromide allows for further functionalization through nucleophilic substitution reactions.
Beyond this specific example, Dimethyl 5-methylpyridine-2,3-dicarboxylate serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its multiple reactive sites.
Biological Activity and Research Applications
Research Applications
In research settings, Dimethyl 5-methylpyridine-2,3-dicarboxylate serves as a precursor for synthesizing bioactive molecules with potential therapeutic applications. The compound's structure allows for selective modifications at different positions, enabling the creation of focused compound libraries for structure-activity relationship studies.
The mechanistic study of the bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate, as reported by Ma et al. in the Russian Journal of Physical Chemistry A, highlights the compound's utility in fundamental chemical research . Such studies contribute to our understanding of reaction mechanisms and provide insights that can be applied to the development of more efficient synthetic methodologies.
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